5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine
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Overview
Description
5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that features a fused pyrazolo-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purine, a fundamental component of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with a suitable aldehyde or ketone, followed by cyclization in the presence of a base . The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce reduced amine derivatives.
Scientific Research Applications
5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By binding to the active site of CDK2, this compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties.
Uniqueness
5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards different molecular targets. This makes it a valuable scaffold for the development of new therapeutic agents.
Properties
Molecular Formula |
C7H12N4 |
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Molecular Weight |
152.20 g/mol |
IUPAC Name |
5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine |
InChI |
InChI=1S/C7H12N4/c1-5-2-3-11-7(10-5)6(8)4-9-11/h4-5,10H,2-3,8H2,1H3 |
InChI Key |
BDVVEIAOCHPZNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C(=C(C=N2)N)N1 |
Origin of Product |
United States |
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